Welcome to the BenchChem Online Store!
molecular formula C11H17NO B2537965 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one CAS No. 1187161-00-7

9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one

Cat. No. B2537965
M. Wt: 179.263
InChI Key: YBAFNVQVRAGMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08183380B2

Procedure details

A mixture of the above described 9-cyclopropyl-9-aza-bicyclo[3.3.1]nonan-3-one (890 mg, 5.0 mmol) in ethanol (20 mL) and hydroxylamine hydrochloride (366 mg, 5.3 mmol) was refluxed for 6 h. The reaction mixture was evaporated totally, the residue extracted with ethyl acetate and sodium bicarbonate solution, the organic layers dried over Na2SO4, filtered and the solvents evaporated to give the title compound as a white solid. (890 mg, 100%); MS: m/e=195.2 (M+H+).
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
366 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[CH:9]3[CH2:10][CH2:11][CH2:12][CH:5]2[CH2:6][C:7](=O)[CH2:8]3)[CH2:3][CH2:2]1.Cl.[NH2:15][OH:16]>C(O)C>[CH:1]1([N:4]2[CH:9]3[CH2:10][CH2:11][CH2:12][CH:5]2[CH2:6][C:7](=[N:15][OH:16])[CH2:8]3)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
890 mg
Type
reactant
Smiles
C1(CC1)N1C2CC(CC1CCC2)=O
Step Two
Name
Quantity
366 mg
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of the
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated totally
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with ethyl acetate and sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layers dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C2CC(CC1CCC2)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.